![molecular formula C21H27N3O2 B2423608 N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380077-33-6](/img/structure/B2423608.png)
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is a compound that belongs to the class of amide compounds. It is also known as TAK-659 and is used in scientific research for various purposes.
Mecanismo De Acción
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK prevents the activation of B cells and the production of antibodies, which can lead to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to be effective in the treatment of various B cell malignancies, including CLL and NHL. It has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, it has been shown to have minimal toxicity and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various biological processes. It also has minimal toxicity and good oral bioavailability, which makes it a suitable compound for in vivo studies. However, one limitation of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is that it is a relatively new compound, and more research needs to be done to fully understand its potential uses and limitations.
Direcciones Futuras
There are several future directions for the use of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide. One potential direction is the development of new therapies for B cell malignancies, such as CLL and NHL. Another potential direction is the development of new therapies for autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide could be used as a tool for studying the role of BTK in various biological processes, which could lead to the development of new therapies for a wide range of diseases.
Métodos De Síntesis
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-methylpyridine with sodium hydride to form 2-methylpyridine. The second step involves the reaction of 2-methylpyridine with 4-bromobenzyl alcohol to form 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol. The third step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol with 1-bromo-3-chloropropane to form 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol. The final step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol with acetic anhydride to form N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is used in scientific research for various purposes. It is primarily used as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is also being studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-21(9-10-22-16)26-15-19-4-3-11-24(14-19)13-18-5-7-20(8-6-18)23-17(2)25/h5-10,12,19H,3-4,11,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSECXZVGKJADGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)

![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)
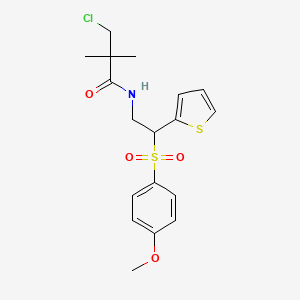
![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423530.png)
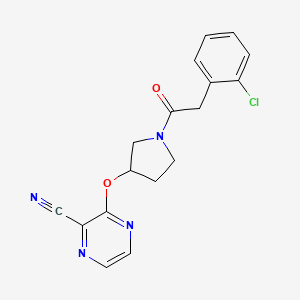
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)
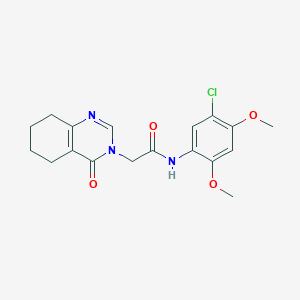
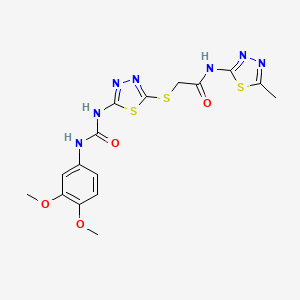
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)
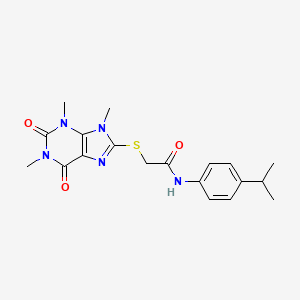

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)